3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
rU Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-2’-O-TBDMSi-uridine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a chemical compound used in the synthesis of oligonucleotides. It is a derivative of uridine, a nucleoside that is a component of RNA. The compound is utilized in the chemical synthesis of RNA sequences, particularly in the field of molecular biology and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rU Phosphoramidite involves the protection of the 2’-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the synthesis of rU Phosphoramidite is performed using automated synthesizers. These machines carry out the synthesis in a stepwise manner, adding one nucleotide at a time to a growing oligonucleotide chain. The process involves cycles of deprotection, coupling, capping, and oxidation. The use of automated synthesizers ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rU Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis:
Coupling Reaction: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator such as 1H-tetrazole.
Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups (DMT and TBDMS) are removed under acidic and basic conditions, respectively.
Common Reagents and Conditions
Activators: 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 5-benzylthio-1H-tetrazole (BTT).
Oxidizing Agents: Iodine in tetrahydrofuran (THF) and water.
Deprotecting Agents: Trichloroacetic acid (TCA) for DMT removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Major Products Formed
The major product formed from the reactions of rU Phosphoramidite is the desired RNA oligonucleotide sequence. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Scientific Research Applications
rU Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. These oligonucleotides are used in various applications:
Molecular Biology: Used in polymerase chain reaction (PCR), gene editing, and DNA sequencing.
Biotechnology: Employed in the development of antisense oligonucleotide-based therapies and RNA interference (RNAi) technologies.
Medicine: Utilized in the synthesis of RNA-based therapeutics for the treatment of genetic disorders and infectious diseases.
Industry: Applied in the production of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of rU Phosphoramidite involves its incorporation into RNA sequences during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester. The protecting groups are removed to yield the final RNA oligonucleotide. The synthesized RNA can then interact with its target molecules, such as mRNA or DNA, to exert its biological effects .
Comparison with Similar Compounds
rU Phosphoramidite is similar to other nucleoside phosphoramidites used in oligonucleotide synthesis, such as:
rA Phosphoramidite: Adenosine derivative.
rC Phosphoramidite: Cytidine derivative.
rG Phosphoramidite: Guanosine derivative.
Uniqueness
The uniqueness of rU Phosphoramidite lies in its specific use for the synthesis of RNA sequences containing uridine. Its protecting groups and reaction conditions are optimized for high efficiency and yield in RNA synthesis. Compared to other nucleoside phosphoramidites, rU Phosphoramidite provides the necessary building block for incorporating uridine into RNA oligonucleotides .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-ZMHKPELYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447507 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118362-03-1 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of rU phosphoramidite in oligonucleotide synthesis and how is it used?
A1: rU phosphoramidite, short for ribouridine phosphoramidite, is a crucial reagent in solid-phase RNA synthesis. It serves as the building block for incorporating the ribonucleoside uridine (rU) into a growing RNA chain.
- Protection: The 2'-hydroxyl group of the ribose sugar in rU is highly reactive and needs protection to prevent unwanted side reactions. This is often achieved using protecting groups like 2'-O-TBDMS or the novel 2'-O-ALE (Acetal Levulinyl Ester) as described in one of the papers [].
- Deprotection and Cleavage: After synthesis, the protecting groups are removed, and the RNA molecule is cleaved from the solid support [].
Q2: Besides its use in RNA synthesis, are there other applications for rU phosphoramidite derivatives?
A: While rU phosphoramidite is primarily known for RNA synthesis, researchers are exploring its utility in other areas. One study investigated its application in synthesizing modified RNA molecules containing 5-hydroxymethyluridine [5hm(rU)] []. These modified RNAs hold potential as tools for studying RNA modifications and developing new sequencing technologies. This exemplifies the versatility of rU phosphoramidite as a starting material for creating diverse RNA structures with potentially novel biological functions.
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